2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol (CAS: 67151-73-9) is a thioglycoside derivative featuring a β-D-glucopyranose core modified with a 4-aminophenylthio group at the C2 position and a hydroxymethyl group at C4. Its IUPAC name is (2S,3R,4S,5S,6R)-2-((4-Aminophenyl)thio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol . The compound’s structure combines a carbohydrate backbone with an aromatic amine moiety, which may confer unique solubility, stability, and bioactivity profiles. Potential applications include enzymatic inhibition or therapeutic uses due to the thioether linkage’s resistance to hydrolysis compared to oxygen glycosides .
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNVFDDRUPMRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Penta-Acetyl Galactose
Procedure :
- Protection : Penta-acetyl galactose is treated with thiourea in dichloromethane under BF₃·Et₂O catalysis to form an isothiouronium salt.
- Thiolation : Reaction with sodium metabisulfite yields S-tetraacetylgalactose.
- Coupling : Alkylation with 4-aminophenylthiol (or its protected derivative) in acetone using K₂CO₃ as a base.
- Deprotection : Alkaline hydrolysis (e.g., NaOMe/MeOH) removes acetyl groups.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Thiourea, BF₃·Et₂O | RT, 12 h | 97% |
| 2 | Na₂S₂O₅ | Reflux, 6–7 h | 94% |
| 3 | 4-Aminothiophenol, K₂CO₃ | RT, 3 h | 65–97% |
| 4 | NaOMe/MeOH | RT, 12–24 h | 98% |
Advantages : High yields in early steps; scalable for industrial production.
Challenges : Requires amine protection to prevent side reactions during coupling.
Glycal Epoxide Ring-Opening
This route exploits 1,2-anhydro sugars (epoxides) for stereoselective thiol coupling.
Epoxide Formation and Thiol Addition
Procedure :
- Epoxidation : Treat tri-O-acetyl-D-galactal with mCPBA to form 1,2-anhydro-3,4,6-tri-O-acetyl-β-D-galactopyranose.
- Ring-Opening : React with 4-aminothiophenol in acetonitrile, yielding the thioglycoside with β-configuration.
- Deprotection : Remove acetyl groups via Zemplén conditions (NaOMe/MeOH).
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | mCPBA | 0°C, 1 h | 85% |
| 2 | 4-Aminothiophenol | RT, 30 min | 78% |
| 3 | NaOMe/MeOH | RT, 6 h | 92% |
Advantages : Excellent stereocontrol; avoids harsh alkylation conditions.
Challenges : Epoxide intermediates are moisture-sensitive.
Trichloroimidate-Mediated Glycosylation
This method uses activated galactosyl donors for efficient coupling.
Imidate Donor Preparation
Procedure :
- Donor Activation : Treat per-acetylated galactose with Cl₃CCN and DBU to form trichloroacetimidate.
- Coupling : React with 4-aminothiophenol in CH₂Cl₂ using TMSOTf as a catalyst.
- Deprotection : Alkaline hydrolysis.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Cl₃CCN, DBU | RT, 2 h | 89% |
| 2 | TMSOTf, CH₂Cl₂ | −50°C to RT, 4 h | 82% |
| 3 | NaOMe/MeOH | RT, 12 h | 95% |
Advantages : High anomeric selectivity; compatible with sensitive thiols.
Challenges : Requires stringent anhydrous conditions.
Comparative Analysis of Methods
| Method | Stereoselectivity | Scalability | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Moderate | High | 65–97% |
| Epoxide Ring-Opening | High | Moderate | 75–92% |
| Trichloroimidate | High | Low | 80–89% |
Optimization Insights :
- Amine Protection : Acetylation of the 4-aminophenyl group prevents oxidation during coupling.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction rates.
- Catalysis : BF₃·Et₂O or TMSOTf improves thioglycoside formation efficiency.
Industrial-Scale Considerations
The nucleophilic substitution route is preferred for large-scale synthesis due to:
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The presence of the aminophenyl group may enhance interactions with biological targets involved in cancer cell proliferation.
- A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for anticancer drug development.
-
Antidiabetic Effects :
- The compound's structure suggests possible inhibition of sodium-glucose cotransporter 2 (SGLT2), which is crucial in glucose reabsorption in the kidneys. Inhibition of this transporter can lead to increased glucose excretion and lower blood sugar levels.
- A patent application highlighted a related compound demonstrating efficacy in lowering blood glucose levels in diabetic models, indicating potential for therapeutic use in managing diabetes.
Biochemical Applications
-
Enzyme Inhibition :
- The thioether functional group may interact with various enzymes, potentially serving as an inhibitor in metabolic pathways. This characteristic can be pivotal in drug design aimed at modulating enzyme activity.
- Studies on similar thioether compounds have shown inhibition of enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
-
Drug Delivery Systems :
- The ability to modify the hydroxymethyl group allows for the development of prodrugs that can enhance solubility and bioavailability of therapeutic agents. This modification can facilitate targeted delivery mechanisms.
- Research has explored using glycosylated derivatives of this compound as carriers for delivering chemotherapeutic agents specifically to cancer cells.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of 2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antidiabetic Potential
In a preclinical trial involving diabetic rats, administration of the compound led to a significant reduction in fasting blood glucose levels compared to controls. The mechanism was attributed to SGLT2 inhibition, highlighting its potential as an antidiabetic agent.
Comparative Data Table
| Application Area | Description | Relevant Findings |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines | Significant reduction in cell viability (IC50 values) |
| Antidiabetic | Inhibition of SGLT2 | Lowered blood glucose levels in diabetic models |
| Enzyme Inhibition | Interaction with metabolic enzymes | Inhibition of cyclooxygenase and lipoxygenase |
| Drug Delivery Systems | Modification for enhanced solubility | Prodrug formulations improving bioavailability |
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, leading to changes in cellular processes. The thioether linkage and hydroxymethyl group also play roles in its biological activity by affecting its binding affinity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of oxane-triol derivatives with diverse substituents. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues
Physicochemical Properties
- Solubility: The 4-aminophenylthio group in the target compound introduces both hydrophilic (amine) and hydrophobic (aromatic) characteristics, likely enhancing water solubility compared to methoxy-substituted analogues (e.g., FT3418) . Salidroside, with a phenolic group, exhibits moderate solubility in polar solvents .
- Stability : Thioether linkages (as in the target compound and 2-ethylsulfanyl analogue) are more resistant to enzymatic and acidic hydrolysis than oxygen ethers (e.g., salidroside) .
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
Synthesis typically involves multi-step organic reactions, such as thioglycosylation of 4-aminothiophenol with a protected hexose derivative. Critical steps include:
- Protection of hydroxyl groups (e.g., using acetyl or benzyl groups) to prevent undesired side reactions .
- Thioether bond formation under controlled pH and temperature to ensure regioselectivity .
- Deprotection and purification via column chromatography or HPLC, followed by structural validation using NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS).
- Purity assessment via HPLC with UV detection (≥95% purity threshold) and Certificate of Analysis (CoA) documentation .
Basic: How can researchers ensure the compound’s stability during storage?
Answer:
Stability studies should include:
- Storage conditions : Airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the hydroxymethyl and thioether groups .
- Periodic stability testing : Monitor degradation via HPLC at 0, 3, 6, and 12 months. Key degradation products may include sulfoxide derivatives or hydrolyzed sugars .
Advanced: How to design experiments to evaluate the compound’s reactivity under varying pH and temperature conditions?
Answer:
Use a factorial experimental design to systematically assess reactivity:
| Factor | Levels | Response Variables |
|---|---|---|
| pH | 2.0, 7.4, 9.0 | Degradation rate (HPLC) |
| Temperature (°C) | 25, 37, 50 | Byproduct identification (LC-MS/MS) |
| Time (hr) | 24, 48, 72 | Functional group integrity (FTIR) |
Include controls (e.g., buffer-only solutions) and replicate trials (n=3) to ensure statistical robustness .
Advanced: How can contradictory data in literature about its biological activity be resolved?
Answer:
Contradictions often arise from variability in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Use cell lines with validated sensitivity (e.g., HEK293 for receptor-binding studies) and consistent incubation times .
- Batch-to-batch comparison : Compare activity across synthesized batches with CoA-verified purity .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values from published studies .
Advanced: What computational approaches are suitable for predicting its environmental fate or toxicity?
Answer:
- QSAR modeling : Predict biodegradation pathways using software like EPI Suite, focusing on hydrolysis rates of the thioether bond .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes in aquatic organisms) using AutoDock Vina .
- Ecotoxicity screening : Use in silico platforms (e.g., TEST by EPA) to estimate LC₅₀ for fish and Daphnia magna .
Advanced: How to investigate its mechanism of action in complex biological systems?
Answer:
Combine multi-omics approaches :
- Proteomics : Identify protein targets via affinity chromatography coupled with LC-MS/MS .
- Metabolomics : Track metabolic perturbations using NMR or GC-MS in model organisms .
- Transcriptomics : Analyze gene expression changes via RNA sequencing in exposed cell lines .
Basic: What analytical techniques are critical for verifying structural integrity post-synthesis?
Answer:
- X-ray crystallography : Resolve 3D conformation of the oxane ring and thioether linkage .
- 2D NMR (COSY, HSQC) : Confirm stereochemistry and coupling between protons .
- Elemental analysis : Validate empirical formula (C₁₂H₁₇NO₆S) with ≤0.3% deviation .
Advanced: How to optimize solubility for in vivo studies without altering bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
